6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one
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Overview
Description
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their wide range of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with formamide under acidic conditions to form the quinazolinone core. Subsequent methylation and hydroxylation steps yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities .
Scientific Research Applications
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. Additionally, it may interact with DNA and proteins, leading to its anticancer and antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A parent compound with similar biological activities.
2-methyl-4H-quinazolin-4-one: Another derivative with distinct pharmacological properties.
4-hydroxy-6,7-dimethoxyquinolin-2(1H)-one: A related compound with different substituents.
Uniqueness
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazolinone derivatives .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-hydroxy-1,3-dimethyl-4H-quinazolin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-7-5-8(13)3-4-9(7)12(2)10(11)14/h3-5,13H,6H2,1-2H3 |
InChI Key |
NWPHCVUQLCNGFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)O)N(C1=O)C |
Origin of Product |
United States |
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